molecular formula C19H30BrNO B11543434 3-Bromo-n-dodecylbenzamide

3-Bromo-n-dodecylbenzamide

Cat. No.: B11543434
M. Wt: 368.4 g/mol
InChI Key: WLODYISPCWMIII-UHFFFAOYSA-N
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Description

3-Bromo-n-dodecylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a bromine atom and a dodecyl (12-carbon) chain attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-dodecylbenzamide typically involves the bromination of n-dodecylbenzamide. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the initial formation of n-dodecylbenzamide followed by bromination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-n-dodecylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-n-dodecylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-n-dodecylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-n-dodecylbenzamide is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications requiring hydrophobic interactions and specific molecular conformations .

Properties

Molecular Formula

C19H30BrNO

Molecular Weight

368.4 g/mol

IUPAC Name

3-bromo-N-dodecylbenzamide

InChI

InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-11-15-21-19(22)17-13-12-14-18(20)16-17/h12-14,16H,2-11,15H2,1H3,(H,21,22)

InChI Key

WLODYISPCWMIII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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